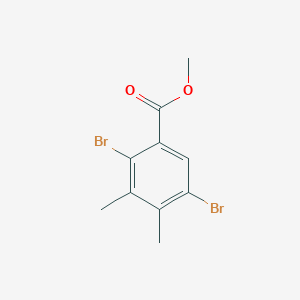

Methyl 2,5-dibromo-3,4-dimethylbenzoate

説明

Methyl 2,5-dibromo-3,4-dimethylbenzoate is a brominated aromatic ester with a molecular formula of C₁₀H₁₀Br₂O₂ (estimated molecular weight: 324.0 g/mol). Its structure features bromine atoms at the 2- and 5-positions of the benzene ring and methyl groups at the 3- and 4-positions, adjacent to the ester functional group (-COOCH₃).

特性

IUPAC Name |

methyl 2,5-dibromo-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-5-6(2)9(12)7(4-8(5)11)10(13)14-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZIMVBIXJTZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 2,5-dibromo-3,4-dimethylbenzoate typically involves a two-step reaction process. The first step is the bromination of methyl anthranilate, followed by a diazo bromination reaction . The reaction conditions for these steps include the use of bromine as a reagent and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Methyl 2,5-dibromo-3,4-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 2,5-dibromo-3,4-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of Methyl 2,5-dibromo-3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Structural Comparison

The substituent positions and functional groups significantly influence the electronic and steric properties of brominated benzoates. Below is a comparative analysis:

*Estimated based on analogous compounds.

Key Observations :

- Steric Effects: The target compound’s 3,4-dimethyl groups create greater steric hindrance compared to monosubstituted () or non-alkylated analogs ().

- In contrast, bromines at 3,5 (meta to ester) in other compounds offer different reactivity patterns.

生物活性

Methyl 2,5-dibromo-3,4-dimethylbenzoate is a synthetic compound that belongs to the class of dibromobenzoates. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications. This article reviews the available literature on its biological effects, including antitumor and antimicrobial activities, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈Br₂O₂

- SMILES : CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br

- InChIKey : PQZIMVBIXJTZEI-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that Methyl 2,5-dibromo-3,4-dimethylbenzoate exhibits notable antitumor properties. A study reported its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| Vero | 45–114 | Doxorubicin |

| MCF-7 | 45–114 | Doxorubicin |

| KB | 45–114 | Doxorubicin |

| A549 | 13.14 | Cisplatin |

| HepG2 | 49.02 | Cisplatin |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion through increased intracellular calcium levels, leading to morphological changes in tumor cells .

Antimicrobial Activity

Methyl 2,5-dibromo-3,4-dimethylbenzoate has also demonstrated significant antimicrobial properties. It showed effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 16–32 µg/mL |

| S. aureus | 16–32 µg/mL |

| B. subtilis | 8–16 µg/mL |

| E. faecalis | 8–16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

The biological activity of Methyl 2,5-dibromo-3,4-dimethylbenzoate can be attributed to several mechanisms:

- Glyoxalase Inhibition : The compound has shown glyoxalase inhibitory effects with an ID₅₀ value of 12 µg/mL, which is significant for its antitumor activity.

- Telomerase Inhibition : It has been reported to inhibit telomerase activity at doses as low as 3.2 µM, suggesting a potential role in cancer therapy .

- Calcium Modulation : The increase in intracellular calcium levels leads to apoptosis in tumor cells, indicating a pathway that could be exploited for therapeutic purposes .

Case Study 1: Antitumor Efficacy in Vivo

In a study involving Yoshida sarcoma cells, Methyl 2,5-dibromo-3,4-dimethylbenzoate was administered in vivo and exhibited significant antitumor activity with an ID₅₀ value of 85 µg/mL. The results indicated that while it was inactive against certain leukemia models, it showed promise in solid tumors .

Case Study 2: Antimicrobial Resistance

A recent investigation into its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound's ability to inhibit MRSA and other resistant strains positions it as a potential lead compound for new antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。